2-(1-Adamantylamino)ethanol
Overview
Description
Synthesis Analysis 2-(1-Adamantylamino)ethanol can be synthesized from 1-acetamidoadamantane through its reaction with sodium hydroxide in ethylene glycol, leading to the formation of the desired compound. This process showcases a method of obtaining 2-(1-Adamantylamino)ethanol directly from related adamantane derivatives under specific conditions (Chapman & Toyne, 1972).
Molecular Structure Analysis The adamantyl group attached to the amino ethanol structure of 2-(1-Adamantylamino)ethanol contributes to its steric properties, influencing its molecular interactions and stability. While specific analyses on the molecular structure of 2-(1-Adamantylamino)ethanol are not detailed, related studies on adamantyl compounds provide insights into how such bulky groups affect chemical behavior and reactivity (Do et al., 1979).
Chemical Reactions and Properties The chemical behavior of 2-(1-Adamantylamino)ethanol involves its reaction under various conditions, showcasing its reactivity towards carboxylation and other transformations. The intermolecular nature of hydride transfer reactions in rearrangements involving adamantyl cations provides evidence of its chemical reactivity and the influence of its adamantyl group on these processes (Alford et al., 1972).
Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
2-(1-Adamantylamino)ethanol has been studied for its potential antimicrobial and anti-inflammatory activities. Research by Kadi et al. (2007) involved synthesizing derivatives of 2-(1-adamantylamino)ethanol and testing their efficacy against various bacteria and fungi. Some derivatives showed marked antifungal activity against Candida albicans and good dose-dependent anti-inflammatory activity in in vivo rat models (Kadi et al., 2007).
Solvolysis-Decomposition Studies
The solvolysis-decomposition of 2-adamantyl chloroformate, which is closely related to 2-(1-Adamantylamino)ethanol, was investigated by Kyong et al. (2003). Their study provided insights into reaction pathways and mechanisms under various solvolytic conditions (Kyong et al., 2003).
CO2 Absorption Studies
Barzagli et al. (2016) explored the absorption of CO2 in solvent-free alkanolamines, including compounds structurally similar to 2-(1-Adamantylamino)ethanol. Their study focused on the efficiency and rate of CO2 capture, which is crucial for environmental applications (Barzagli et al., 2016).
Neurobiological Applications
Joubert (2018) identified 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile, related to 2-(1-Adamantylamino)ethanol, as a neurobiological fluorescent ligand. This compound may be used to develop receptor and enzyme binding affinity assays, indicating its potential in neurobiological research (Joubert, 2018).
Anti-HIV-1 Activity
El-Emam et al. (2004) synthesized derivatives of 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and tested their anti-HIV-1 activity. Their research showed that certain derivatives produced significant reductions in viral replication, highlighting the compound's potential in antiviral therapies (El-Emam et al., 2004).
properties
IUPAC Name |
2-(1-adamantylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-2-1-13-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13-14H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDWIRQXNVCQBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331373 | |
Record name | 2-(1-adamantylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantylamino)ethanol | |
CAS RN |
3716-66-3 | |
Record name | 2-(1-adamantylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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